4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethyl-2,6-diphenylpiperidine with a suitable nitrile source in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Key aroma and flavor compound in various foods
Uniqueness
Its structural features make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
65834-04-0 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethyl-2,6-diphenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H22N2O/c1-14-18(16-9-5-3-6-10-16)22-19(15(2)20(14,23)13-21)17-11-7-4-8-12-17/h3-12,14-15,18-19,22-23H,1-2H3 |
InChI Key |
HTJJHIYXGFLKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(C1(C#N)O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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